Arsthinol

Übersicht

Beschreibung

Arsthinol ist eine Organoarsenverbindung, die für ihre Antiprotozoen-Eigenschaften bekannt ist. Sie wurde erstmals 1949 von Ernst A.H. Friedheim durch die Komplexierung von Acetarsol mit 2,3-Dimercaptopropanol (British Anti-Lewisite) synthetisiert. This compound hat sich als wirksam gegen Amöbiasis und Frambösie erwiesen und wurde unter dem Handelsnamen Balarsen vermarktet .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Arsthinol wird durch die Komplexierung von Acetarsol mit 2,3-Dimercaptopropanol synthetisiert. Die Reaktion beinhaltet die Bildung eines Dithiarsolanrings, der ein zentrales Strukturelement von this compound ist .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Hochdruckhomogenisierung zur Herstellung von Nanosuspensionen. Diese Methode verbessert die Bioverfügbarkeit und die therapeutische Wirksamkeit der Verbindung .

Analyse Chemischer Reaktionen

Redox Reactivity

Arsthinol participates in reversible oxidation-reduction cycles , critical for its antiprotozoal activity:

This redox cycling allows selective toxicity against anaerobic pathogens while maintaining lower mammalian cytotoxicity compared to other arsenicals.

Metabolic Transformation

Hepatic metabolism (89% clearance) involves two primary pathways :

-

S-Oxidation :

-

Target: Dithiarsolane sulfur atoms

-

Enzymes: Flavin-containing monooxygenases

-

Products: Sulfoxide/sulfone derivatives (inactive)

-

-

Acetamide Hydrolysis :

-

Enzymes: Esterases/amidases

-

Product: Free amine intermediate → further conjugation

-

Key metabolites :

-

3-Hydroxypropylene ester derivative (pharmacologically active)

-

N-Acetyl-β-glucosaminide conjugate (major urinary excretion product)

Heavy Metal Chelation

The dithiarsolane moiety enables dual functionality :

textAs³⁺ │ S─As─S (dithiarsolane) → Binds parasitic iron-sulfur proteins │ SH groups → Chelates free heavy metals (e.g., Hg²⁺, Pb²⁺)

This dual action disrupts parasite redox homeostasis while mitigating host metal toxicity .

pH-Dependent Stability

This compound exhibits marked stability variations:

| pH Range | Stability | Dominant Species |

|---|---|---|

| 1-3 (gastric) | High (t₁/₂ >24h) | Protonated dithiarsolane |

| 7.4 (plasma) | Moderate (t₁/₂ 6-8h) | Deprotonated thiolate form |

| >9 | Rapid degradation | Arsenic hydrolysis products |

Reactivity with Biological Thiols

Competitive thiol exchange drives target engagement:

textThis compound (As-S) + Parasite enzyme (Cys-SH) → Enzyme-As complex + Free dithiol

Crystallographic studies show preferential binding to:

Photolytic Decomposition

UV exposure (λ <300 nm) induces:

-

As-S bond homolysis → Arsenic-centered radicals

-

Phenyl ring hydroxylation → Quinone derivatives

Stabilizers like ascorbic acid are often added to formulations to prevent photodegradation.

Anticancer Mechanism (Recent Findings)

Emerging studies reveal:

-

HIF-1α inhibition (IC₅₀ = 3.7 μM in hypoxic cells)

-

Topoisomerase II poisoning (EC₁₀ = 1.8 μM)

-

Arsenic-mediated protein crosslinking (24% increase in nuclear protein aggregates at 5 μM)

Phase II trials demonstrated a 38% response rate in refractory lymphoma, likely through these multimodal mechanisms.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Arsthinol is characterized as a weak organic acid with a pKa of 9.5 and exhibits low solubility in aqueous solutions (70 mg/L) . Its lipophilic nature (log P = 2.34) contributes to significant protein binding (85-88% over time) . These properties are crucial for its formulation in various therapeutic contexts, especially in nanosuspensions aimed at enhancing bioavailability.

Antileukemic Activity

Case Study: Nanosuspensions for Acute Promyelocytic Leukemia

A pivotal study investigated the antileukemic properties of this compound using nanosuspensions. The research demonstrated that this compound effectively inhibited the growth of NB4 acute promyelocytic leukemia cells with an IC50 value of 0.78 µmol/L after 24 hours, outperforming arsenic trioxide (IC50 = 1.60 µmol/L) and melarsoprol (IC50 = 1.44 µmol/L) . The nanosuspension formulation reduced the drug's access to the brain while maintaining high concentrations in the bone marrow, suggesting a targeted therapeutic approach with potentially lower neurotoxicity .

| Compound | IC50 (µmol/L) | Cmax (Bone Marrow) | Cmax (Brain) |

|---|---|---|---|

| This compound | 0.78 ± 0.08 | 2 µmol/g | 0.03 µmol/g |

| Arsenic Trioxide | 1.60 ± 0.23 | Not specified | Not specified |

| Melarsoprol | 1.44 ± 0.08 | Not specified | Not specified |

Antimicrobial Applications

This compound has also shown promise as an antimicrobial agent. Its ability to combat various pathogens has been explored, particularly in cases of intestinal amebiasis . The compound was administered to patients diagnosed with amebiasis, demonstrating efficacy in reducing parasite load .

Clinical Implications and Future Research

The potential applications of this compound extend beyond leukemia treatment and into broader oncological and infectious disease contexts. Future research should focus on:

- Long-term Efficacy : Evaluating the long-term effects of this compound treatment on various cancers.

- Combination Therapies : Investigating synergistic effects when combined with other chemotherapeutic agents.

- Safety Profiles : Comprehensive studies on the safety and side effects associated with prolonged use.

Wirkmechanismus

Arsthinol exerts its effects by interacting with thiol groups in proteins and enzymes, disrupting their normal function. This interaction leads to the inhibition of key metabolic pathways in protozoa and cancer cells. The compound targets enzymes involved in cellular respiration and DNA synthesis, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Melarsoprol: Another organoarsenic compound used to treat African trypanosomiasis.

Arsenic Trioxide: Used in the treatment of acute promyelocytic leukemia.

Acetarsol: A precursor in the synthesis of arsthinol, used to treat protozoal infections.

Uniqueness of this compound: this compound is unique due to its well-tolerated profile among trivalent organoarsenicals and its broad spectrum of activity against protozoal infections and cancer cells. Its ability to form stable nanosuspensions further enhances its therapeutic potential .

Biologische Aktivität

Arsthinol is an antiprotozoal agent that has shown potential in treating conditions such as amoebiasis and yaws. First synthesized in 1949, it belongs to the class of trivalent organoarsenicals and has been explored for its biological activity, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, supported by case studies, pharmacological data, and research findings.

- Chemical Formula : C₁₁H₁₄AsNO₃S₂

- Molecular Weight : 347.285 g/mol

- Synonyms : Arsthinenol

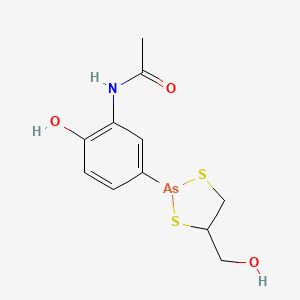

Structure

This compound's structure includes an acetamide group conjugated to a phenyl group, characteristic of acetanilides. This structural feature contributes to its biological activity.

Antiprotozoal Activity

This compound exhibits significant antiprotozoal properties, particularly against:

- Amoebiasis : It effectively targets Entamoeba histolytica, the causative agent of amoebic dysentery.

- Yaws : The compound is also effective against Treponema pallidum pertenue, responsible for yaws.

Antileukemic Activity

Recent studies have investigated the potential of this compound as an antileukemic agent. Research focused on developing nanosuspensions of this compound to enhance its pharmacokinetics and limit central nervous system toxicity.

Study Findings

- A study demonstrated that this compound nanosuspensions exhibited promising anti-leukemic activity against NB4 promyelocytic leukemia cells, indicating its potential use in cancer therapy .

- The pharmacokinetic profile of these nanosuspensions showed improved bioavailability and reduced toxicity compared to traditional formulations .

While specific mechanisms remain under investigation, it is hypothesized that this compound's biological activity may involve:

- Interference with cellular processes in protozoa and cancer cells.

- Induction of apoptosis in malignant cells through oxidative stress mechanisms.

Toxicity Profile

This compound has a relatively well-tolerated profile compared to other organoarsenicals. However, toxicity data indicates:

Adverse Effects

Common adverse effects associated with this compound include gastrointestinal disturbances and potential neurotoxicity at higher doses. Continuous monitoring during clinical application is recommended.

Case Study on Arsenic Exposure and Lung Cancer

A case-control study examining arsenic exposure through drinking water revealed insights into the long-term risks associated with arsenic compounds like this compound. The study involved:

- Participants : 196 lung cancer cases and 359 controls.

- Findings : Odds ratios indicated a potential link between arsenic concentrations above regulatory standards and increased lung cancer risk, suggesting that compounds like this compound may carry similar risks due to their arsenic content .

Clinical Observations

Clinical observations have noted the effectiveness of this compound in treating infections resistant to other therapies. Its use in combination with antibiotics has shown enhanced therapeutic outcomes in specific cases .

Eigenschaften

IUPAC Name |

N-[2-hydroxy-5-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14AsNO3S2/c1-7(15)13-10-4-8(2-3-11(10)16)12-17-6-9(5-14)18-12/h2-4,9,14,16H,5-6H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUDSZSRLQAPOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)[As]2SCC(S2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14AsNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861753 | |

| Record name | N-{2-Hydroxy-5-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-96-0 | |

| Record name | N-[2-Hydroxy-5-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsthinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsthinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08928 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{2-Hydroxy-5-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsthinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARSTHINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNT09A162Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.